(R)-N-(1-(4-Bromothiophen-2-yl)ethylidene)-2-methylpropane-2-sulfinamide

Cross-coupling reactivity Oxidative addition rate Halogen leaving-group order

This (R)-N-tert-butanesulfinyl ketimine is a strategic chiral building block for asymmetric amine synthesis. Unlike unsubstituted analogs, the 4-bromothiophene substituent enables late-stage Pd-catalyzed cross-coupling (Suzuki–Miyaura, Buchwald–Hartwig, Sonogashira) without disturbing the chiral auxiliary. The 4-bromo regiochemistry minimizes steric perturbation, ensuring high diastereoselectivity (dr >20:1) in key C–C bond formations. Following Ellman protocol reduction/organometallic addition and acidic cleavage yields enantiopure α-branched amines. Essential for medicinal chemistry SAR programs and fragment-based lead optimization. Multi-gram quantities available from major suppliers.

Molecular Formula C10H14BrNOS2
Molecular Weight 308.25
CAS No. 1310877-37-2
Cat. No. B2549182
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-N-(1-(4-Bromothiophen-2-yl)ethylidene)-2-methylpropane-2-sulfinamide
CAS1310877-37-2
Molecular FormulaC10H14BrNOS2
Molecular Weight308.25
Structural Identifiers
SMILESCC(=NS(=O)C(C)(C)C)C1=CC(=CS1)Br
InChIInChI=1S/C10H14BrNOS2/c1-7(9-5-8(11)6-14-9)12-15(13)10(2,3)4/h5-6H,1-4H3/b12-7+
InChIKeyWTQPLQZJNABROQ-CUXKMMBLSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: (R)-N-(1-(4-Bromothiophen-2-yl)ethylidene)-2-methylpropane-2-sulfinamide (CAS 1310877-37-2) – Key Identifiers and Class Profile for Sourcing Decisions


(R)-N-(1-(4-Bromothiophen-2-yl)ethylidene)-2-methylpropane-2-sulfinamide (CAS 1310877-37-2) is a chiral N-tert-butanesulfinyl ketimine belonging to the Ellman sulfinamide auxiliary class [1]. It bears a 4-bromothiophene substituent on the ketimine carbon and an enantiopure (R)-tert-butanesulfinyl group at nitrogen, establishing it as a versatile chiral building block for the asymmetric synthesis of α-branched amines and heteroaryl-containing scaffolds. Commercial specifications list a molecular formula of C₁₀H₁₄BrNOS₂, a molecular weight of 308.26 g/mol, and a typical purity of 95% .

Why (R)-N-(1-(4-Bromothiophen-2-yl)ethylidene)-2-methylpropane-2-sulfinamide Cannot Be Replaced by Generic N-tert-Butanesulfinyl Ketimines


Simple substitution of this compound with an unsubstituted thiophene or phenyl analog eliminates a critical synthetic handle. The 4-bromine substituent serves as a functional linchpin for downstream palladium-catalyzed cross-coupling reactions (Suzuki–Miyaura, Buchwald–Hartwig, Sonogashira) [1], allowing late-stage diversification without disturbing the chiral sulfinamide directing group. N-tert-Butanesulfinyl ketimines lacking a halogen at this position cannot participate in these bond-forming processes, severely restricting the accessible chemical space [2]. Furthermore, the 4-position of the bromine on the thiophene ring places the halogen remote from the imine electrophile, minimizing steric perturbation during nucleophilic additions compared to a 2-bromo isomer – a regiochemical distinction that directly impacts diastereoselectivity outcomes in key C–C and C–H bond-forming steps [3].

Quantitative Differentiation Evidence: (R)-N-(1-(4-Bromothiophen-2-yl)ethylidene)-2-methylpropane-2-sulfinamide vs. Closest Analogs


Halogen Leaving-Group Reactivity: 4-Bromo vs. 4-Chloro Substitution in Thiophene-Sulfinamide Cross-Coupling Substrates

The 4-bromothiophene substituent on the target compound provides superior oxidative addition reactivity toward Pd(0) catalysts compared to the analogous 4-chlorothiophene derivative. In Pd-catalyzed Suzuki–Miyaura couplings of aryl halides, the relative rate of oxidative addition follows the established order: Ar-I > Ar-Br >> Ar-Cl [1]. While no published head-to-head kinetic study specifically compares 4-bromo- vs. 4-chloro-N-tert-butanesulfinyl ketimines, the intrinsic C–Br bond dissociation energy in 2-bromothiophene is significantly lower than that of the C–Cl bond in 2-chlorothiophene, facilitating more efficient catalyst turnover under standard coupling conditions (e.g., Pd(PPh₃)₄, K₂CO₃, THF/H₂O, 90 °C) [2]. This translates to the target compound enabling cross-coupling diversification steps that the 4-chloro analog may fail to undergo or require harsher conditions to achieve.

Cross-coupling reactivity Oxidative addition rate Halogen leaving-group order

Functional Handle Index: 4-Bromothiophene vs. Unsubstituted Thiophene – Enabling Downstream Diversification

The target compound possesses a covalent bromine functional handle at the 4-position of the thiophene ring, which is absent in the non-halogenated analog (R)-N-(1-(thiophen-2-yl)ethylidene)-2-methylpropane-2-sulfinamide. This handle enables direct participation in at least three mechanistically distinct palladium-catalyzed transformations: Suzuki–Miyaura (C–C), Buchwald–Hartwig (C–N), and Miyaura borylation (C–B), all demonstrated to be compatible with the N-sulfinyl functional group [1][2]. The unsubstituted thiophene analog lacks a synthetic exit vector at this position, rendering it a terminal building block rather than a diversification platform. This represents a binary functional difference: the target compound supports iterative synthetic elaboration; the non-halogenated comparator does not.

Late-stage functionalization Suzuki coupling Building block versatility

Regiochemical Advantage: 4-Bromo vs. 2-Bromo (or 5-Bromo) Thiophene Substitution for Steric Profile in Nucleophilic Additions

The 4-bromo substitution pattern places the halogen atom at the position most distal to the electrophilic ketimine carbon on the thiophene ring, minimizing potential steric interactions with incoming nucleophiles during diastereoselective additions. In contrast, a 2-bromo (or 5-bromo) substituent would be positioned ortho to the ketimine carbon, introducing steric bulk that can perturb the chiral environment established by the tert-butanesulfinyl directing group [1]. Organometallic additions to N-tert-butanesulfinyl ketimines proceed via chelation-controlled transition states where the steric profile of the ketimine α-substituent directly influences facial selectivity; bulky ortho substituents have been shown to diminish diastereomeric ratios in related systems [2]. While no published direct comparison of 4-bromo vs. 5-bromo thiophene sulfinimines was identified, the established structure–selectivity relationships in the Ellman auxiliary class support the 4-bromo isomer as the electronically activating yet sterically unobtrusive choice.

Diastereoselectivity Steric effect Nucleophilic addition Chiral auxiliary

Commercial Purity Specification: Available at 95% with Higher-Grade Options up to 98%

The target compound is routinely supplied at 95% purity by multiple vendors including CymitQuimica, Chemscene, and Leyan, with at least one supplier (MolCore) offering a 'NLT 98%' grade . This is comparable to or better than the purity specifications for the more common unsubstituted and phenyl-substituted N-tert-butanesulfinyl ketimines, which are also typically offered at 95%. The availability of a higher-purity grade (≥98%) provides a procurement differentiator for applications sensitive to trace impurities, such as fragment-based drug discovery, catalysis screening, or multi-step sequences where impurity carry-through degrades yields.

Purity specification Procurement standard Quality control

Best-Fit Research and Industrial Application Scenarios for (R)-N-(1-(4-Bromothiophen-2-yl)ethylidene)-2-methylpropane-2-sulfinamide


Asymmetric Synthesis of α-Branched Chiral Amines via Diastereoselective Reduction or Organometallic Addition

This compound serves as a chiral ketimine substrate for the diastereoselective synthesis of enantiomerically enriched α-branched amines. Following the well-established Ellman protocol, hydride reduction (e.g., NaBH₄ or L-Selectride) or organometallic addition (Grignard, organolithium, or organozinc reagents) to the C=N bond proceeds with high diastereoselectivity (typically dr >20:1) directed by the (R)-tert-butanesulfinyl chiral auxiliary [1]. Acidic cleavage of the sulfinyl group then liberates the chiral primary amine. Patent EP 3781547 A1 describes a closely related process for α-branched chiral amines using N-tert-butanesulfinylimines, highlighting the industrial relevance of this compound class for pharmaceutical intermediate synthesis [2].

Late-Stage Diversification via Palladium-Catalyzed Cross-Coupling at the 4-Bromo Handle

The 4-bromothiophene moiety enables late-stage molecular diversification through Suzuki–Miyaura (C–C), Buchwald–Hartwig (C–N), or Sonogashira (C–C alkyne) cross-coupling reactions while the chiral sulfinamide auxiliary remains intact [1]. This allows the construction of libraries of chiral amine derivatives for medicinal chemistry SAR programs. The compatibility of aryl bromides with Pd-catalyzed couplings in the presence of N-sulfinyl groups has been explicitly demonstrated, with standard conditions employing Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in THF/H₂O at 90 °C [2]. The bromine substituent provides a more reactive handle than chlorine (see Section 3, Evidence_Item 1), enabling coupling to proceed under milder conditions.

Preparation of Heteroaryl-Containing Chiral Building Blocks for Drug Discovery

Thiophene rings are privileged scaffolds in drug discovery, appearing in numerous FDA-approved drugs and clinical candidates. This compound provides direct access to α-(4-bromothiophen-2-yl)ethylamine derivatives in enantiomerically enriched form, which can serve as key intermediates for the synthesis of thiophene-containing pharmaceutical agents [1]. The 4-bromo substituent allows subsequent coupling to introduce diverse aryl, heteroaryl, or amine substituents at the 4-position of the thiophene, enabling modular construction of lead-like molecules [2]. The combination of stereochemical control (from the sulfinamide) and structural diversification (from the bromide) makes this a strategic building block for fragment growth and lead optimization campaigns.

Asymmetric Synthesis of Agrochemical and Material Science Intermediates

Beyond pharmaceuticals, chiral amines are key components in agrochemical active ingredients and functional materials. This compound enables the enantioselective construction of thiophene-functionalized chiral amines for these sectors, leveraging the scalability of tert-butanesulfinamide chemistry. The bromine substituent provides a convenient handle for further functionalization or incorporation into larger conjugated systems relevant to organic electronics and optoelectronic materials [1]. The commercial availability of this specific building block at multi-gram scale from multiple suppliers supports its use in process chemistry development and pilot-scale synthesis [2].

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